molecular formula C9H6ClNO B8507323 3-Cyano-2-methyl-benzoyl chloride

3-Cyano-2-methyl-benzoyl chloride

Cat. No. B8507323
M. Wt: 179.60 g/mol
InChI Key: NYXWJYYYYZNYKD-UHFFFAOYSA-N
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Patent
US04192890

Procedure details

75 cc of thionyl chloride and 30 g of 3-cyano-2-methyl-benzoic acid [prepared by process in C. R. Acad. Sci., Vol. 235(1952), p. 1660] were refluxed for 11/2 hours and after cooling, excess thionyl chloride was removed under reduced pressure. The last traces of thionyl chloride were removed by addition of benzene and distillation under reduced pressure. The residue was purified by rectification under reduced pressure to obtain 27.4 g of 3-cyano-2-methyl-benzoyl chloride in the form of colorless crystals melting at 62° C.
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[C:5]([C:7]1[C:8]([CH3:16])=[C:9]([CH:13]=[CH:14][CH:15]=1)[C:10](O)=[O:11])#[N:6]>>[C:5]([C:7]1[C:8]([CH3:16])=[C:9]([CH:13]=[CH:14][CH:15]=1)[C:10]([Cl:3])=[O:11])#[N:6]

Inputs

Step One
Name
Quantity
75 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
30 g
Type
reactant
Smiles
C(#N)C=1C(=C(C(=O)O)C=CC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after cooling
CUSTOM
Type
CUSTOM
Details
excess thionyl chloride was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The last traces of thionyl chloride were removed by addition of benzene and distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by rectification under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C(=C(C(=O)Cl)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 27.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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